molecular formula C21H22N4O5S2 B2582373 3,4,5-trimethoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392291-77-9

3,4,5-trimethoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2582373
CAS No.: 392291-77-9
M. Wt: 474.55
InChI Key: FITWAMOVTKGALO-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H22N4O5S2 and its molecular weight is 474.55. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Synthesis and Structural Analysis :

    • 3,5-Disubstituted 1,2,4-thiadiazoles, related to the queried compound, were prepared through reactions involving thioamides with various electrophilic reagents, showcasing methods for synthesizing structurally similar compounds (Takikawa et al., 1985).
  • Anticancer Research :

    • Benzamide derivatives with 1,3,4-thiadiazole moieties, structurally akin to the queried compound, have been synthesized and evaluated for anticancer activity against various cancer cell lines, demonstrating potential therapeutic applications (Ravinaik et al., 2021).
  • Biological Activity Studies :

    • Research on aza-uracil derivatives, including 1,3,4-thiadiazole components, provides insight into the antimicrobial potential of related compounds (El‐Barbary et al., 2011).
  • Nematocidal Activity :

    • Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have been synthesized and tested for nematocidal activities, indicating the potential use of similar compounds in agricultural applications (Liu et al., 2022).
  • Antiallergy Research :

    • N-(4-substituted-thiazolyl)oxamic acid derivatives, related to the compound , showed potent antiallergy activity in preclinical models (Hargrave et al., 1983).

Properties

IUPAC Name

3,4,5-trimethoxy-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S2/c1-12-5-7-14(8-6-12)22-17(26)11-31-21-25-24-20(32-21)23-19(27)13-9-15(28-2)18(30-4)16(10-13)29-3/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITWAMOVTKGALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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